molecular formula C8H11ClN4 B2702273 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride CAS No. 2460757-31-5

2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride

Cat. No.: B2702273
CAS No.: 2460757-31-5
M. Wt: 198.65
InChI Key: IWVJSMIAKWQJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride is a chemical compound with the molecular formula C8H10N4·HCl. It is a derivative of imidazo[1,2-b]pyridazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,8-dimethylimidazo[1,2-b]pyridazine with amine derivatives in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions

2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted imidazo[1,2-b]pyridazines .

Scientific Research Applications

2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.

    2,6-Dimethylimidazo[1,2-b]pyridazine: Studied for its potential use in material science.

    2,8-Dimethylimidazo[1,2-a]pyrimidine: Investigated for its role in drug development.

Uniqueness

2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,8-dimethylimidazo[1,2-b]pyridazin-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-5-3-7(9)11-12-4-6(2)10-8(5)12;/h3-4H,1-2H3,(H2,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVJSMIAKWQJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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